Monosodium oxoglurate

Description

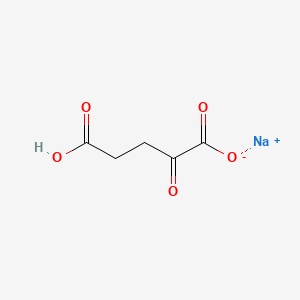

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;5-hydroxy-2,5-dioxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5.Na/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTOGHHLNTXPTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

328-50-7 (Parent) | |

| Record name | Monosodium oxoglurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022202682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

168.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22202-68-2, 17091-15-5 | |

| Record name | Monosodium oxoglurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022202682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanedioic acid, 2-oxo-, sodium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrogen 2-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOSODIUM OXOGLURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GFV60F71R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Monosodium Oxoglutarate: A Technical Guide to its Neuronal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosodium oxoglutarate (MOG), the monosodium salt of α-ketoglutaric acid, is a key intermediate in cellular metabolism. While direct research on the neuronal-specific mechanisms of monosodium oxoglutarate is limited, its biological activity is primarily attributed to its dissociation into the α-ketoglutarate (AKG) anion. AKG is a pivotal molecule in the Krebs cycle and amino acid metabolism, and it plays a significant role in neuronal homeostasis and neuroprotection. This technical guide will provide an in-depth overview of the known mechanisms of action of AKG in neurons, which are considered to be the principal effects of monosodium oxoglutarate administration. The information presented herein is based on studies investigating the effects of α-ketoglutarate.

Core Mechanisms of Action in Neurons

The neuronal activity of α-ketoglutarate can be broadly categorized into two interconnected areas: metabolic regulation and modulation of intracellular signaling pathways. These actions collectively contribute to its neuroprotective and homeostatic functions.

Metabolic Regulation

AKG is centrally positioned in neuronal energy metabolism. Its primary roles include:

-

Tricarboxylic Acid (TCA) Cycle Intermediate: AKG is a crucial component of the TCA cycle, a series of chemical reactions used by aerobic organisms to release stored energy. Within the mitochondria, AKG is decarboxylated to succinyl-CoA, a reaction that contributes to the production of NADH and subsequently ATP, the primary energy currency of the cell. This function is vital for meeting the high energy demands of neurons.

-

Amino Acid Metabolism: AKG serves as a key nitrogen scavenger and a precursor for the synthesis of several amino acids, including glutamate and glutamine. Through transamination reactions, AKG can be converted to glutamate, the primary excitatory neurotransmitter in the central nervous system. This reversible reaction is critical for maintaining the balance of neurotransmitter pools.

-

Antioxidant Defense: AKG can act as an antioxidant by non-enzymatically reacting with reactive oxygen species (ROS), such as hydrogen peroxide, to form succinate and carbon dioxide. This process helps to mitigate oxidative stress, a key contributor to neuronal damage in various pathological conditions.

Modulation of Signaling Pathways

Recent research has highlighted the role of AKG as a signaling molecule, most notably in its interaction with the mechanistic target of rapamycin (mTOR) pathway.

-

mTOR Pathway Regulation: The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Studies have shown that AKG can modulate mTOR activity. Under certain conditions, such as in models of oxidative stress-induced neuronal aging, AKG has been observed to suppress mTOR phosphorylation. This inhibition can lead to the activation of downstream processes like autophagy, a cellular recycling mechanism that removes damaged organelles and proteins, thereby promoting neuronal survival.

Quantitative Data Summary

The following tables summarize quantitative data from key in vitro and in vivo studies on the effects of α-ketoglutarate on neuronal cells and models of neurological stress.

Table 1: In Vitro Effects of α-Ketoglutarate on Neuronal Cells

| Cell Line | Experimental Condition | AKG Concentration | Observed Effect | Reference |

| HT22 (mouse hippocampal) | H₂O₂-induced senescence | 1, 2, and 4 mM | Dose-dependent increase in cell viability | [1] |

| HT22 (mouse hippocampal) | H₂O₂-induced senescence | 1, 2, and 4 mM | Dose-dependent reduction in ROS levels | [1] |

| HT22 (mouse hippocampal) | H₂O₂-induced senescence | 1, 2, and 4 mM | Dose-dependent decrease in mTOR phosphorylation | [2] |

| HT22 (mouse hippocampal) | Hemoglobin stimulation (SAH model) | Not specified (DMKG used) | Improved glucose uptake | [3] |

Table 2: In Vivo Effects of α-Ketoglutarate

| Animal Model | Experimental Condition | AKG Administration | Observed Effect | Reference |

| C57BL/6 mice | D-galactose-induced brain aging | Dose-dependent | Reduced mean escape latency in Morris water maze | [2] |

| C57BL/6 mice | D-galactose-induced brain aging | Dose-dependent | Enhanced antioxidant enzyme activities in the brain | |

| Male mice | Chronic social defeat stress | Pretreatment | Promotion of spatial learning and associative memory formation |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on α-ketoglutarate's effects on neurons.

Protocol 1: In Vitro Model of Oxidative Stress-Induced Neuronal Senescence

Objective: To assess the neuroprotective effects of α-ketoglutarate against oxidative stress in a neuronal cell line.

Cell Line: HT22 mouse hippocampal cells.

Materials:

-

HT22 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Hydrogen peroxide (H₂O₂)

-

α-Ketoglutarate (AKG)

-

Cell viability assay kit (e.g., MTT or WST-1)

-

ROS detection kit (e.g., DCFH-DA)

Procedure:

-

Cell Culture: Culture HT22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Induction of Senescence: Seed cells in 96-well plates. After 24 hours, treat the cells with 400 µM H₂O₂ for 24 hours to induce oxidative stress and senescence.

-

AKG Treatment: In parallel, treat cells with 400 µM H₂O₂ and varying concentrations of AKG (e.g., 1, 2, and 4 mM) for 24 hours. Include a control group with no H₂O₂ or AKG treatment.

-

Assessment of Cell Viability: Following treatment, assess cell viability using an MTT or WST-1 assay according to the manufacturer's instructions.

-

Measurement of Reactive Oxygen Species (ROS): Measure intracellular ROS levels using a fluorescent probe like DCFH-DA according to the manufacturer's protocol.

Protocol 2: Western Blot Analysis of mTOR Pathway Activation

Objective: To determine the effect of α-ketoglutarate on the phosphorylation status of mTOR and its downstream targets.

Materials:

-

Treated HT22 cell lysates (from Protocol 1)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-phospho-mTOR, anti-mTOR, anti-phospho-4E-BP1, anti-4E-BP1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the action of α-ketoglutarate in neurons.

Caption: mTOR signaling pathway modulation by α-Ketoglutarate in neurons.

Caption: Workflow for studying AKG's neuroprotective effects in vitro.

References

Monosodium Alpha-Ketoglutarate: A Pivotal Regulator in Metabolic and Signaling Networks

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Monosodium alpha-ketoglutarate (MSAKG), as a salt of alpha-ketoglutarate (AKG), is a critical intermediate metabolite that occupies a central position at the intersection of major metabolic and cellular signaling pathways. Beyond its canonical role in the tricarboxylic acid (TCA) cycle for cellular energy production, AKG functions as a key nitrogen scavenger, a precursor for amino acid biosynthesis, a crucial co-substrate for a wide range of dioxygenases involved in epigenetic regulation and collagen synthesis, and a signaling molecule with pleiotropic effects. This technical guide provides a comprehensive overview of the multifaceted roles of MSAKG in metabolic pathways, with a focus on its impact on cellular energy metabolism, nitrogen homeostasis, and the modulation of key signaling cascades such as mTOR, NF-κB, and HIF-1α. This document is intended to be a resource for researchers and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the intricate networks in which MSAKG participates.

Core Metabolic Functions of Alpha-Ketoglutarate

Alpha-ketoglutarate is a pivotal molecule in central metabolism, linking anabolic and catabolic processes.[1][2][3]

The Tricarboxylic Acid (TCA) Cycle

AKG is a key intermediate in the TCA cycle, a series of mitochondrial enzymatic reactions essential for cellular respiration and the generation of ATP.[3][4] It is formed from isocitrate via oxidative decarboxylation catalyzed by isocitrate dehydrogenase and is subsequently converted to succinyl-CoA by the α-ketoglutarate dehydrogenase complex. This step is a critical control point in the overall rate of the citric acid cycle.

Amino Acid Metabolism and Nitrogen Homeostasis

AKG plays a central role in nitrogen metabolism by acting as a primary nitrogen scavenger. Through transamination reactions, it accepts amino groups from various amino acids to form glutamate, thereby facilitating the interconversion of amino acids. Glutamate can then be used for the synthesis of other amino acids, such as glutamine, proline, and arginine. This process is vital for preventing the accumulation of toxic ammonia.

Alpha-Ketoglutarate as a Signaling Molecule

Recent research has illuminated the role of AKG as a signaling molecule that can influence a variety of cellular processes.

Regulation of mTOR Signaling

The mechanistic target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism. AKG has been shown to modulate mTOR signaling. In some contexts, AKG can activate mTOR by serving as a precursor for the synthesis of amino acids like glutamate and glutamine, which are known activators of the mTORC1 complex. Conversely, other studies suggest that AKG can inhibit mTOR signaling, contributing to its potential anti-aging effects.

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. AKG has been shown to directly activate NF-κB signaling, revealing its role as a second messenger in response to nutrient stress. This activation is mediated by the interaction of AKG with the IKK complex, leading to the promotion of cell survival under conditions such as glucose deficiency. However, other studies indicate that AKG can suppress the NF-κB-mediated inflammatory pathway, suggesting a context-dependent regulatory role.

Role as a Co-substrate for α-Ketoglutarate-Dependent Dioxygenases

AKG is an essential co-substrate for a large family of non-heme iron-dependent dioxygenases. These enzymes catalyze a wide range of reactions, including hydroxylation and demethylation.

-

Hypoxia-Inducible Factor (HIF-1α) Regulation: Prolyl hydroxylases (PHDs) are AKG-dependent dioxygenases that regulate the stability of HIF-1α, a key transcription factor in the cellular response to hypoxia. Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. This process is dependent on the presence of AKG.

-

Epigenetic Modifications: AKG is a co-substrate for enzymes involved in epigenetic modifications, such as the Ten-Eleven Translocation (TET) family of DNA hydroxylases and Jumonji C (JmjC) domain-containing histone demethylases. By influencing DNA and histone methylation, AKG can regulate gene expression.

Data Presentation: Quantitative Effects of Alpha-Ketoglutarate

The following tables summarize quantitative data from various studies on the effects of AKG supplementation.

Table 1: Effects of Ornithine Alpha-Ketoglutarate (OKG) on Muscle Protein Synthesis and Nitrogen Balance Post-Surgery

| Parameter | Control Group (TPN only) | OKG Group (TPN + 0.35 g/kg/day OKG) | p-value | Reference |

| Change in Total Ribosome Concentration | -23% | Unaffected | < 0.05 | |

| Change in Percentage of Polyribosomes | -21% | Unaffected | < 0.01 | |

| Cumulative Urinary Urea Excretion | Significantly higher | Significantly lower | < 0.05 | |

| Nitrogen Balance | Negative | Not statistically different from zero | < 0.05 |

Table 2: Effects of Alpha-Ketoglutarate on Inflammatory Cytokines in a Mouse Model of Type 2 Diabetes

| Cytokine | Control (T2D mice) | AKG Supplementation (8 mg/100g body wt. daily for 7 days) | Effect | Reference |

| IL-1β | Elevated | Significantly reduced | - | |

| TNF-α | Elevated | Significantly reduced | - | |

| IL-6 | Elevated | Significantly reduced | - |

Table 3: Effects of Alpha-Ketoglutarate Supplementation on Inflammatory Cytokines in LPS-Challenged Piglets

| Cytokine | Basal Diet | AKG Supplementation | p-value | Reference |

| Serum IL-2 | - | -18.3% | < 0.05 | |

| Serum IL-17 | - | +83.5% | < 0.05 | |

| Serum TGF-β | - | +35.9% | < 0.05 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Alpha-Ketoglutarate Dehydrogenase (α-KGDH) Activity

This colorimetric assay measures α-KGDH activity in tissue homogenates.

-

Principle: α-KGDH converts α-ketoglutarate to succinyl-CoA, which reduces a probe to a colored product with absorbance at 450 nm. The rate of color development is proportional to the α-KGDH activity.

-

Materials:

-

α-KGDH Assay Kit (e.g., Sigma-Aldrich MAK189, Elabscience E-BC-K083-M)

-

96-well clear flat-bottom plate

-

Spectrophotometric multiwell plate reader

-

Tissue homogenizer

-

Ice-cold PBS

-

KGDH Assay Buffer (provided in kit)

-

-

Procedure:

-

Sample Preparation:

-

Excise 10-50 mg of tissue and wash with ice-cold PBS.

-

Homogenize the tissue in 4-10 volumes of KGDH Assay Buffer on ice.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.

-

Collect the supernatant for the assay.

-

-

Assay:

-

Prepare a NADH standard curve according to the kit protocol.

-

Add 5-50 µL of sample supernatant to duplicate wells of the 96-well plate. Adjust the volume to 50 µL with KGDH Assay Buffer.

-

For a sample blank, use a separate well and omit the KGDH substrate.

-

Prepare a Reaction Mix containing KGDH Assay Buffer, KGDH Substrate, and KGDH Developer as per the kit instructions.

-

Add 50 µL of the Reaction Mix to each well.

-

Measure the absorbance at 450 nm in kinetic mode for 10-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the change in absorbance per minute (ΔA450/min).

-

Subtract the sample blank reading from the sample readings.

-

Determine the NADH generated from the standard curve.

-

Calculate α-KGDH activity, where one unit is the amount of enzyme that generates 1.0 µmole of NADH per minute at pH 7.5 at 37°C.

-

-

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol details the detection of phosphorylated mTOR and its downstream targets.

-

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis. Phospho-specific antibodies are used to detect the phosphorylated forms of proteins.

-

Materials:

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., phospho-mTOR (Ser2448), total mTOR, phospho-S6K, total S6K)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Sample Preparation:

-

Treat cells as required and then lyse in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a BCA assay.

-

Prepare lysates for electrophoresis by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

-

-

Electrophoresis and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 5 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 5 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

-

NF-κB Luciferase Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.

-

Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring light emission upon addition of a substrate. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid

-

Transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

NF-κB activator (e.g., TNF-α)

-

-

Procedure:

-

Transfection:

-

Seed cells in a 96-well plate.

-

Prepare a transfection complex containing the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

Add the transfection complex to the cells and incubate for 24 hours.

-

-

Treatment and Activation:

-

Treat the cells with the test compound (e.g., MSAKG) for a specified period.

-

Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the kit.

-

Add the luciferase assay reagent to the cell lysate and measure firefly luminescence.

-

Add the Stop & Glo reagent to quench the firefly reaction and measure Renilla luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction of NF-κB activity by comparing the normalized luciferase activity of stimulated samples to unstimulated controls.

-

-

Determination of Plasma Amino Acid Concentrations by HPLC

This method is used for the quantitative analysis of amino acids in plasma.

-

Principle: High-performance liquid chromatography (HPLC) separates amino acids based on their physicochemical properties. Pre-column derivatization with a fluorescent tag (e.g., o-phthalaldehyde, OPA) allows for sensitive detection.

-

Materials:

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

OPA derivatization reagent

-

Acetonitrile, methanol, and other HPLC-grade solvents

-

Amino acid standards

-

-

Procedure:

-

Sample Preparation:

-

Deproteinize plasma samples by adding a precipitating agent (e.g., ice-cold ethanol) and centrifuging.

-

Collect the supernatant.

-

-

Derivatization:

-

Mix the deproteinized plasma supernatant with the OPA derivatization reagent. The reaction is typically rapid.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the HPLC column.

-

Elute the amino acids using a gradient of mobile phases (e.g., a mixture of buffer and organic solvent).

-

Detect the fluorescently labeled amino acids using a fluorescence detector.

-

-

Data Analysis:

-

Identify and quantify the amino acids by comparing their retention times and peak areas to those of known standards.

-

-

Mandatory Visualizations

Signaling Pathways

Caption: The central role of Alpha-Ketoglutarate in the Tricarboxylic Acid (TCA) Cycle.

Caption: Alpha-Ketoglutarate as a key nitrogen scavenger in amino acid metabolism.

References

- 1. Plasma amino acids determined by liquid chromatography within 17 minutes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ornithine-alpha-ketoglutarate improves skeletal muscle protein synthesis as assessed by ribosome analysis and nitrogen use after surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 4. benchchem.com [benchchem.com]

2-Oxoglutarate: From Metabolic Intermediate to Neuromodulator

A technical guide on the discovery, history, and signaling of 2-oxoglutarate in the nervous system.

For Researchers, Scientists, and Drug Development Professionals.

Executive Summary

2-Oxoglutarate (2-OG), also known as alpha-ketoglutarate, is a key metabolic intermediate at the crossroads of carbon and nitrogen metabolism. While its role in the tricarboxylic acid (TCA) cycle and as a precursor for the neurotransmitters glutamate and GABA has long been established, a growing body of evidence has illuminated its function as an extracellular signaling molecule in the central nervous system. This technical guide provides an in-depth exploration of the discovery and history of 2-OG as a neuromodulator, its signaling pathways, and the experimental methodologies used to elucidate its function. The discovery of a specific G protein-coupled receptor, OXGR1 (also known as GPR99), for 2-OG has been a pivotal finding, confirming its role beyond intracellular metabolism and opening new avenues for therapeutic intervention in neurological disorders. This document will detail the current understanding of 2-OG neuromodulation, present quantitative data, and provide diagrams of its signaling pathways and relevant experimental workflows.

Discovery and History: An Evolving Understanding

The journey to recognizing 2-oxoglutarate as a signaling molecule in the nervous system has been a gradual process, evolving from its well-established role as a metabolic intermediate.

Early Recognition as a Metabolic Precursor: For decades, the primary significance of 2-OG in neuroscience was its critical position as a precursor for the major excitatory and inhibitory neurotransmitters, glutamate and GABA, respectively.[1][2] Studies focused on its intracellular metabolism and its transport into synaptosomes, which was recognized as a high-affinity, sodium-dependent process, suggesting its importance at the synapse.[3][4]

The Paradigm Shift: Deorphanization of a Receptor: A significant breakthrough came with the deorphanization of the G protein-coupled receptor GPR99. Initially identified as an orphan receptor in 2002, subsequent studies in 2004 revealed that 2-oxoglutarate is its endogenous ligand.[5] This discovery was a turning point, providing a molecular mechanism for extracellular 2-OG to exert direct effects on cells, independent of its intracellular metabolic functions. The receptor was subsequently renamed OXGR1 (Oxoglutarate Receptor 1).

A Neuromodulator, Not a Classical Neurotransmitter: While the discovery of a specific receptor is a hallmark of a neurotransmitter, further research has characterized 2-OG's role as more aligned with that of a neuromodulator. Classical neurotransmitters are typically released from synaptic vesicles in a calcium-dependent manner upon the arrival of an action potential and act on ligand-gated ion channels to cause rapid changes in the postsynaptic membrane potential. To date, there is no direct evidence for the vesicular release of 2-OG from presynaptic terminals. Instead, 2-OG appears to be released into the extracellular space, where it can act on its G protein-coupled receptor, OXGR1, to modulate neuronal activity and signaling over a slower timescale. This modulatory role is further supported by the nature of its receptor, which is coupled to Gq proteins and initiates a second messenger cascade.

Quantitative Data

The following table summarizes key quantitative data related to 2-oxoglutarate's function as a neuromodulator.

| Parameter | Value | Species/Tissue | Reference |

| OXGR1/GPR99 Receptor Affinity (EC50) | 70 µM | Human (recombinant) | |

| Synaptosomal Uptake (Kt) | ~1 µM | Bovine and Rat Retina and Cerebral Cortex |

Signaling Pathways

Extracellular 2-oxoglutarate exerts its effects on neurons primarily through the activation of its receptor, OXGR1. This G protein-coupled receptor is predominantly coupled to the Gq alpha subunit.

Upon binding of 2-OG to OXGR1, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium can then trigger a wide range of downstream cellular responses, including the activation of calcium-dependent enzymes and changes in gene expression, ultimately modulating neuronal excitability and function.

References

- 1. Increasing Inhibition of the Rat Brain 2-Oxoglutarate Dehydrogenase Decreases Glutathione Redox State, Elevating Anxiety and Perturbing Stress Adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. OXGR1 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 3. A familial progressive neurodegenerative disease with 2-oxoglutaric aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular insights into ligand recognition and signaling of GPR99/OXGR1 | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

Physiological Effects of Monosodium Glutamate in In Vivo Models: A Technical Guide

Abstract

Monosodium Glutamate (MSG), the sodium salt of glutamic acid, is one of the most widely used flavor enhancers globally. While regulatory bodies generally recognize it as safe for consumption within specified limits, extensive research using in vivo animal models has explored its broader physiological and toxicological effects, particularly at high concentrations. This technical guide provides a comprehensive overview of the documented physiological effects of MSG in animal models, with a focus on its neurotoxic, metabolic, and oxidative stress-inducing properties. It is intended for researchers, scientists, and drug development professionals who utilize or study these models. This document summarizes key quantitative data in structured tables, details common experimental protocols, and visualizes critical signaling pathways and workflows to offer a thorough resource on the subject.

Introduction

Glutamic acid is a non-essential amino acid that serves as a primary excitatory neurotransmitter in the mammalian central nervous system (CNS), playing a vital role in learning, memory, and synaptic plasticity.[1][2] Its sodium salt, MSG, imparts a savory or "umami" taste and is used to enhance the palatability of various foods.[3][4] The controversy surrounding MSG's safety stems from its potential to act as an excitotoxin when present in excessive concentrations.[5] Excitotoxicity is a pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate.

In vivo animal models, primarily rodents, have been instrumental in investigating the dose-dependent effects of MSG administration. These studies often differentiate between neonatal and adult exposure, as the developmental stage significantly influences susceptibility to MSG-induced damage. This guide synthesizes findings from this body of research, focusing on the core physiological systems affected.

Experimental Protocols in MSG Research

The outcomes of MSG studies are highly dependent on the experimental design. Key variables include the animal model, administration route, dosage, and duration of exposure.

2.1 Animal Models The most common animal models are rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., C57BL/6, Swiss albino). A critical distinction is made between:

-

Neonatal Administration: MSG administered to rodents within the first 10 days of life is a well-established method for inducing hypothalamic lesions, leading to the development of obesity, metabolic syndrome, and neuroendocrine disturbances in adulthood.

-

Adult Administration: Studies in adult animals are used to assess the acute or chronic effects of MSG on mature physiological systems.

2.2 Administration Methods

-

Oral Gavage: Delivers a precise dose directly into the stomach, mimicking dietary intake.

-

Intraperitoneal (I.P.) Injection: Bypasses initial gut metabolism, leading to more rapid systemic distribution.

-

Subcutaneous (S.C.) Injection: Commonly used in neonatal models to induce hypothalamic lesions.

-

Dietary Admixture: MSG is mixed into the animal's chow or drinking water for chronic exposure studies.

2.3 Dosimetry Dosages reported in the literature vary widely, from milligrams to several grams per kilogram of body weight. The European Food Safety Authority has noted that doses causing effects like increased insulin are typically above 143 mg/kg of body weight. High doses, such as 2-4 g/kg, are often used to induce pronounced neurotoxic and metabolic effects.

Mandatory Visualization: Experimental Workflow

Caption: A typical experimental workflow for an in vivo MSG study.

Neurotoxic Effects of MSG

The primary mechanism of MSG-induced neurotoxicity is excitotoxicity. The developing brain is particularly vulnerable, as the blood-brain barrier is not fully mature.

3.1 Glutamate-Mediated Excitotoxicity Excessive extracellular glutamate leads to the over-activation of ionotropic glutamate receptors, primarily N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This triggers a massive influx of calcium ions (Ca²⁺), initiating a cascade of neurotoxic events:

-

Activation of enzymes like proteases, lipases, and endonucleases that degrade cellular components.

-

Mitochondrial dysfunction, leading to energy failure and the production of reactive oxygen species (ROS).

-

Ultimately, neuronal apoptosis or necrosis.

Studies show that neonatal MSG administration causes acute neuronal necrosis, particularly in the arcuate nucleus of the hypothalamus.

Mandatory Visualization: Excitotoxicity Signaling Pathway

Caption: Signaling cascade of glutamate-mediated excitotoxicity.

3.2 Data on Neurotoxic Effects MSG administration has been linked to significant cognitive and behavioral changes in animal models.

| Parameter | Animal Model | MSG Dose & Route | Duration | Key Findings | Citation(s) |

| Cognitive Function | Mice | 2.0 - 4.0 g/kg (Oral) | 10 days | Dose-dependent impairment in Y-maze and water maze learning and memory. | |

| Neuronal Signaling | Prepubertal Rats | Not specified | 9 days | Decreased BDNF, NMDA-R, and NPY expression in hippocampal CA1 and DG regions. | |

| Hippocampal Damage | Male Albino Rats | Not specified | Not specified | Reduction in cyclic-AMPK level in the hippocampus by 43% (oral) and 31% (S.C.). | |

| Behavioral Changes | Adult Mice | 40-80 mg/kg/day (I.P.) | 1-3 months | Significant reduction in social interaction time, indicating anxiogenic effects. | |

| Nociception | Mice | 300 mg/kg (Oral) | 21 days | Reduced pain threshold in the hot-plate test; associated with increased brain nitric oxide. |

Metabolic Dysregulation

One of the most well-documented effects of neonatal MSG administration is the development of a metabolic syndrome-like phenotype in adulthood.

4.1 MSG-Induced Obesity Neonatal treatment with MSG induces lesions in hypothalamic nuclei that are critical for regulating energy homeostasis. This initial damage leads to a cascade of neuroendocrine disruptions, including:

-

Hyperinsulinemia and Insulin Resistance: MSG-treated animals often develop elevated fasting insulin levels and impaired glucose tolerance.

-

Leptin Resistance: Despite having high levels of circulating leptin due to increased adiposity, the brain's response to this satiety signal is blunted.

-

Increased Adiposity: Animals exhibit a significant increase in body weight, body mass index (BMI), and visceral fat deposition, even without a corresponding increase in food intake (hyperphagia).

Mandatory Visualization: Path to Metabolic Syndrome

Caption: Proposed pathway from neonatal MSG exposure to adult metabolic syndrome.

4.2 Data on Metabolic Effects MSG treatment has been shown to significantly alter various metabolic parameters.

| Parameter | Animal Model | MSG Dose & Route | Duration | Key Findings | Citation(s) |

| Body Weight & Obesity | Neonatal Mice | 3 mg/g (S.C.) | 6 days (neonate) | 120% increase in carcass lipid content at 20-30 weeks of age. | |

| Metabolic Profile | Adult & Neonatal Rats | 120 mg/kg/day (I.P.) | 12 weeks | Significant increase in body weight, BMI, blood glucose, insulin, and leptin. | |

| Liver Function | Adult Rats | 0.6 - 1.6 mg/g (Oral) | 2 weeks | Significant increase in relative liver weight and activities of ALT and GGT. | |

| Liver Lipids | Adult Obese Rats | 1 mg/g of feed (Dietary) | 40 days | Significantly higher liver relative weight and total liver lipid content. | |

| Gut Microbiome | Wistar Rats | Not specified | Not specified | Increased Firmicutes and decreased Bifidobacterium species. Altered liver and kidney metabolite profiles. |

Oxidative Stress and Inflammatory Response

A growing body of evidence indicates that MSG toxicity is mediated, at least in part, by the induction of oxidative stress and inflammation.

5.1 Mechanisms of Oxidative Damage MSG administration can disrupt the balance between pro-oxidants and antioxidants in various tissues, including the liver, kidneys, brain, and thymus. The excitotoxic cascade contributes to this by causing mitochondrial stress, which is a major source of intracellular ROS. This leads to:

-

Increased Lipid Peroxidation: Measured by elevated levels of malondialdehyde (MDA), a marker of oxidative damage to cell membranes.

-

Depletion of Antioxidant Defenses: Reduced levels of endogenous antioxidants like glutathione (GSH) and decreased activity of antioxidant enzymes such as catalase and superoxide dismutase.

-

Induction of Apoptosis: Oxidative stress can trigger programmed cell death, which has been observed in thymocytes of MSG-treated rats.

Mandatory Visualization: MSG-Induced Oxidative Stress

Caption: Pathway of MSG-induced oxidative stress and cellular damage.

5.2 Data on Oxidative Stress & Inflammation Quantitative assessments confirm the impact of MSG on oxidative and inflammatory markers.

| Parameter | Animal Model | MSG Dose & Route | Tissue | Key Findings | Citation(s) |

| Inflammation | Adult & Neonatal Rats | 120 mg/kg/day (I.P.) | Serum | Significant increase in TNF-α. | |

| Oxidative Stress | Rats | 4 mg/g (I.P.) | Thymus | Significant increase in MDA and xanthine oxidase activity; significant decrease in catalase activity. | |

| Genotoxicity | Rats | 4 mg/g | Bone Marrow | Significantly induced the formation of micronucleated polychromatic erythrocytes. | |

| Antioxidant Enzymes | Rats | Not specified | Liver, Kidney, Brain | Decreased activities of superoxide dismutase and catalase in the kidney and brain. |

Conclusion

In vivo animal models have been crucial in elucidating the potential physiological effects of monosodium glutamate, particularly when administered neonatally or at high doses. The collective evidence points to three primary areas of impact: neurotoxicity driven by excitotoxicity, profound metabolic dysregulation leading to obesity and a metabolic syndrome-like state, and systemic oxidative stress and inflammation. The MSG-treated rodent remains a valuable and widely used model for studying the pathophysiology of obesity, type 2 diabetes, and neurodegenerative processes. For drug development professionals, these models offer a platform to test therapeutic interventions aimed at mitigating metabolic disease and neuronal damage. It is critical for researchers to consider the significant influence of dose, administration route, and timing of exposure when interpreting data and designing future studies. Further research using standardized protocols is necessary to resolve conflicting reports and to better translate these findings to human dietary consumption levels.

References

- 1. scispace.com [scispace.com]

- 2. The interplay between monosodium glutamate (MSG) consumption and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 4. Does Dietary Monosodium Glutamate Cause Neuro-toxicity on The Central Nervous System? A Review - Plant Biotechnology Persa [pbp.medilam.ac.ir]

- 5. tandfonline.com [tandfonline.com]

Monosodium Glutamate-Induced Obesity: A Technical Guide for Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the monosodium glutamate (MSG)-induced obesity animal model, a widely utilized chemically-induced model for studying obesity and metabolic syndrome. This guide details the experimental protocols, summarizes key quantitative data, and illustrates the underlying signaling pathways involved in the pathophysiology of this model.

Introduction: The MSG-Induced Obesity Model

The administration of monosodium glutamate (MSG) to neonatal rodents, particularly mice and rats, has been a common method to induce obesity and associated metabolic disturbances since the 1970s.[1][2] This model is characterized by the selective destruction of neurons in the arcuate nucleus (ARC) of the hypothalamus, a critical region for regulating energy homeostasis.[1][3][4] The resulting neuronal loss leads to a cascade of endocrine and metabolic abnormalities, making it a valuable tool for investigating the mechanisms of obesity and for the preclinical evaluation of anti-obesity therapeutics.

Unlike genetic or diet-induced obesity models, MSG-induced obesity in rats often presents with normophagia (normal food intake) but is accompanied by hyperinsulinemia, normoglycemia, and increased lipogenesis. In contrast, MSG-treated mice typically exhibit hyperphagia, leading to obesity with insulin resistance and hyperinsulinemia. These characteristics, along with features like stunted growth and infertility, provide a unique phenotype to study the complex interplay between hypothalamic function, energy balance, and metabolic health.

Experimental Protocols for Inducing Obesity with MSG

The successful induction of the MSG-obesity phenotype is critically dependent on the experimental protocol, including the animal species and strain, the dosage and route of MSG administration, and the age of the animals at the time of treatment.

Neonatal Administration Protocol (Subcutaneous/Intraperitoneal)

The most common and effective method for inducing obesity with MSG is through parenteral administration to neonatal rodents.

-

Animal Species and Strain: Wistar and Sprague-Dawley rats, as well as ICR and DIAR mice, are frequently used.

-

Age of Administration: MSG is typically administered during the early neonatal period, often starting from the first or second day after birth and continuing for 5 to 8 consecutive days.

-

Dosage: The standard dosage ranges from 2 to 4 mg of MSG per gram of body weight. A dose of 4 mg/g has been shown to be effective in inducing obesity, whereas a 2 mg/g dose may not be sufficient in some strains.

-

Route of Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are the preferred routes for neonatal administration.

-

Solution Preparation: MSG is dissolved in sterile saline or distilled water to a desired concentration for injection.

Example Protocol: Neonatal MSG Administration in Rats

-

Animals: Newborn male Wistar rat pups.

-

MSG Solution: Prepare a sterile solution of MSG in 0.9% saline at a concentration of 40 mg/mL.

-

Administration: From postnatal day 2 to day 6, administer a daily subcutaneous injection of MSG at a dose of 4 mg/g body weight. Control animals should receive an equivalent volume of saline.

-

Post-Weaning: After weaning, animals are typically housed under standard laboratory conditions with ad libitum access to standard chow and water.

-

Monitoring: Monitor body weight, food and water intake, and other relevant metabolic parameters as the animals mature. Obesity and metabolic alterations are typically evident in adulthood (e.g., from 3 months of age).

Oral Administration in Adult Animals

While neonatal injection is the most established method, some studies have investigated the effects of oral MSG administration in adult animals. The results of these studies are more variable and the induction of a robust obese phenotype is less consistent than with neonatal treatment.

-

Dosage: Doses in oral administration studies vary widely, from being mixed in the feed (e.g., 1 mg MSG/g of feed) to being dissolved in drinking water.

-

Duration: Chronic administration over several weeks is typical.

Quantitative Data Summary

The following tables summarize the key quantitative data reported in studies utilizing the MSG-induced obesity model. These tables provide a comparative overview of the metabolic changes observed in MSG-treated animals compared to controls.

Table 1: Effects of Neonatal MSG Treatment on Body Composition and Organ Weight in Rats

| Parameter | MSG-Treated | Control | Species/Strain | Study Duration | Reference |

| Final Body Weight | No significant difference | - | IIMb/Beta Rats | 40 days (adult) | |

| Retroperitoneal Fat Depot Weight | Significantly higher | - | IIMb/Beta Rats | 40 days (adult) | |

| Liver Relative Weight | Significantly higher | - | IIMb/Beta Rats | 40 days (adult) | |

| Carcass Fat | Significantly higher | - | Wistar Rats | 10 weeks (post-treatment) | |

| Lee Index | Higher | - | Wistar Rats | 16 weeks |

Table 2: Metabolic and Hormonal Alterations in Neonatally MSG-Treated Rodents

| Parameter | MSG-Treated | Control | Species/Strain | Study Duration | Reference |

| Blood Glucose | No significant difference | - | IIMb/Beta Rats | 40 days (adult) | |

| Plasma Triglycerides | No significant difference | - | IIMb/Beta Rats | 40 days (adult) | |

| Serum Insulin | Significantly higher | - | Wistar Rats | 10 weeks (post-treatment) | |

| Glucose Tolerance | Impaired | Normal | SHR Rats | - | |

| Hyperinsulinemia | Present | Absent | SHR Rats | - | |

| Hypertriglyceridemia | Present | Absent | SHR Rats | - | |

| Blood Glucose | Significantly higher | - | DIAR Mice | 29-54 weeks | |

| Insulin Resistance | Present | Absent | Wistar Rats | 16 weeks |

Signaling Pathways and Experimental Workflow

Experimental Workflow for MSG-Induced Obesity Model

The following diagram illustrates the typical experimental workflow for establishing and evaluating the MSG-induced obesity animal model.

Pathophysiological Signaling in MSG-Induced Obesity

Neonatal MSG treatment leads to the destruction of neurons in the hypothalamic arcuate nucleus, which disrupts the central regulation of energy balance. This initial insult triggers a cascade of downstream effects on various signaling pathways.

The diagram below outlines the key signaling disruptions in the MSG-induced obesity model.

Conclusion

The monosodium glutamate-induced obesity animal model serves as a valuable and established tool for studying the neuroendocrine regulation of energy balance and the pathophysiology of obesity and metabolic syndrome. The hallmark of this model is the chemically-induced lesion in the hypothalamic arcuate nucleus during the neonatal period, leading to a distinct metabolic phenotype in adulthood. This technical guide provides researchers, scientists, and drug development professionals with the essential protocols, comparative data, and an understanding of the key signaling pathways to effectively utilize this model in their research endeavors. Careful consideration of the species, strain, and specific experimental parameters is crucial for the successful and reproducible implementation of the MSG-induced obesity model.

References

Monosodium Glutamate and its Impact on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the effects of monosodium glutamate (MSG) on the central nervous system (CNS). It synthesizes findings from numerous studies to offer a comprehensive resource on MSG-induced neurotoxicity, the underlying signaling pathways, and its influence on the blood-brain barrier. This document is intended to serve as a valuable tool for researchers, scientists, and professionals involved in drug development by presenting detailed experimental protocols, quantitative data, and visual representations of the molecular mechanisms involved.

Introduction

Monosodium glutamate is the sodium salt of glutamic acid, a non-essential amino acid that functions as the primary excitatory neurotransmitter in the mammalian CNS.[1][2] While essential for normal brain functions like learning and memory, excessive levels of glutamate can lead to excitotoxicity, a process that causes neuronal damage and death.[3][4] The widespread use of MSG as a food additive has raised concerns about its potential neurotoxic effects, prompting extensive research into its impact on the CNS.[3] This guide delves into the scientific evidence detailing how MSG can influence neuronal health and the integrity of the blood-brain barrier.

Data Presentation: Quantitative Effects of MSG on the CNS

The following tables summarize the quantitative data from various in vivo and in vitro studies on the neurotoxic effects of monosodium glutamate.

Table 1: In Vivo Studies on MSG-Induced Neuronal Damage in Rodents

| Animal Model | MSG Dose | Duration of Treatment | Brain Region | Observed Neuronal Damage | Reference |

| Sprague-Dawley Rats | 2 mg/g BW/day | 30 days | Hippocampus (CA1) | 36.2% of neurons damaged | |

| Sprague-Dawley Rats | 4 mg/g BW/day | 30 days | Hippocampus (CA1) | 44.8% of neurons damaged | |

| Sprague-Dawley Rats | 6 mg/g BW/day | 30 days | Hippocampus (CA1) | 52.1% of neurons damaged | |

| Sprague-Dawley Rats | 6 mg/g BW/day | 30 days | Hippocampus (CA2) | 55.2% of neurons damaged | |

| Sprague-Dawley Rats | 6 mg/g BW/day | 30 days | Hippocampus (CA3) | 66.0% of neurons damaged | |

| Kunming Mice | 2.0 g/kg BW/day | 10 days | Hippocampus | Significant neuronal damage | |

| Kunming Mice | 4.0 g/kg BW/day | 10 days | Hippocampus | More pronounced neuronal death and dentate gyrus cell proliferation |

Table 2: In Vitro Studies on MSG-Induced Neuronal Cytotoxicity

| Cell Type | MSG Concentration | Exposure Duration | Outcome Measure | Result | Reference |

| Mouse Cortical Neurons | 3 µM | 24 hours | LDH Release | ~25% cell death | |

| Mouse Cortical Neurons | 30 µM | 24 hours | LDH Release | ~40% cell death | |

| Mouse Cortical Neurons | 300 µM | 24 hours | LDH Release | ~50% cell death | |

| Human Leukaemia Cells (HL-60) | 6 mg/mL | 72 hours | Cell Viability | Reached IC50 | |

| Human Leukaemia Cells (HL-60) | 60 mg/mL | 72 hours | Cell Viability | Reached IC50 | |

| Rat Thymocytes | 1 mM - 100 mM | 24 hours | Apoptosis | Dose-dependent increase in apoptotic cell death |

Table 3: Effects of MSG on Oxidative Stress Biomarkers in the Brain

| Animal Model | MSG Dose | Duration of Treatment | Biomarker | Change | Reference |

| Mice | 250 mg/kg | 21 days | Malondialdehyde (MDA) | Significantly elevated | |

| Mice | 500 mg/kg | 21 days | Malondialdehyde (MDA) | Significantly elevated | |

| Mice | 250 mg/kg | 21 days | Glutathione (GSH) | Depleted | |

| Mice | 500 mg/kg | 21 days | Glutathione (GSH) | Depleted | |

| Wistar Rats | 100 mg/kg BW | Not specified | Malondialdehyde (MDA) | Higher level | |

| Wistar Rats | 100 mg/kg BW | Not specified | Glutathione (GSH) | Low level | |

| Wistar Rats | 100 mg/kg BW | Not specified | Superoxide Dismutase (SOD) | Low level | |

| Wistar Rats | 100 mg/kg BW | Not specified | Catalase (CAT) | Low level |

Table 4: Effects of MSG on Apoptotic Markers in Neuronal Cells

| Cell Type/Animal Model | MSG/Glutamate Concentration/Dose | Exposure Duration | Apoptotic Marker | Change | Reference |

| HT-22 Cells | 5 mM Glutamate | 24 hours | Bcl-2/Bax Ratio | Decreased (0.29 ± 0.07) | |

| HT-22 Cells | 5 mM Glutamate + 30 µM Baicalin | 24 hours | Bcl-2/Bax Ratio | Increased (0.94 ± 0.05) | |

| HT-22 Cells | 5 mM Glutamate + 50 µM Baicalin | 24 hours | Bcl-2/Bax Ratio | Increased (0.96 ± 0.08) | |

| Rat Thymocytes | 1 mM - 100 mM | 24 hours | Bcl-2 | Downregulation | |

| Rat Thymocytes | 1 mM - 100 mM | 24 hours | Bax | No significant change |

Signaling Pathways of MSG-Induced Neurotoxicity

The neurotoxic effects of MSG are primarily mediated through the overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. This leads to a cascade of intracellular events culminating in neuronal damage and apoptosis.

Experimental Workflows

This section provides a generalized workflow for investigating the neurotoxic effects of MSG in a laboratory setting, from initial cell culture or animal model preparation to final data analysis.

Detailed Experimental Protocols

This section outlines detailed methodologies for key experiments cited in the literature concerning the effects of MSG on the central nervous system.

Primary Neuronal Culture for Neurotoxicity Studies

Objective: To establish a primary culture of cortical neurons for in vitro assessment of MSG-induced neurotoxicity.

Materials:

-

E18 pregnant Sprague-Dawley rat

-

Hank's Balanced Salt Solution (HBSS)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Poly-D-lysine coated culture plates

-

Dissection tools

Protocol:

-

Euthanize a pregnant E18 rat and harvest the embryos.

-

Dissect the cerebral cortices from the embryonic brains in ice-cold HBSS.

-

Mince the cortical tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.

-

Neutralize the trypsin with DMEM containing 10% FBS.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in Neurobasal medium.

-

Plate the cells onto poly-D-lysine coated plates at a density of 1 x 10^5 cells/cm².

-

Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

-

After 24 hours, replace half of the medium with fresh Neurobasal medium.

-

Maintain the cultures for 7-10 days before initiating MSG treatment.

MSG Administration in a Mouse Neurotoxicity Model

Objective: To induce neurotoxicity in mice through oral administration of MSG for subsequent behavioral and histological analysis.

Materials:

-

Adult male C57BL/6 mice (8 weeks old)

-

Monosodium glutamate (MSG)

-

Sterile saline

-

Oral gavage needles

Protocol:

-

Acclimatize mice to the housing conditions for at least one week.

-

Prepare fresh MSG solutions in sterile saline daily at the desired concentrations (e.g., 2 g/kg and 4 g/kg).

-

Divide the mice into control and experimental groups.

-

Administer the MSG solution or saline (for the control group) via oral gavage once daily for a specified period (e.g., 10 consecutive days).

-

Monitor the animals daily for any signs of toxicity or behavioral changes.

-

At the end of the treatment period, perform behavioral tests or sacrifice the animals for brain tissue collection and analysis.

Assessment of Blood-Brain Barrier Permeability using Evans Blue Dye

Objective: To quantify the permeability of the blood-brain barrier in rats following MSG treatment.

Materials:

-

Adult Wistar rats

-

Evans blue dye (2% in saline)

-

Saline

-

Anesthesia (e.g., ketamine/xylazine)

-

Formamide

-

Spectrofluorometer

Protocol:

-

Administer MSG or saline to the rats as per the experimental design.

-

Anesthetize the rats and inject 2% Evans blue dye (4 ml/kg) intravenously through the tail vein.

-

Allow the dye to circulate for 60 minutes.

-

Perfuse the animals transcardially with saline to remove the dye from the cerebral vasculature.

-

Dissect the brain and specific regions of interest.

-

Homogenize the brain tissue in formamide.

-

Incubate the homogenates at 60°C for 24 hours to extract the Evans blue dye.

-

Centrifuge the samples and measure the fluorescence of the supernatant using a spectrofluorometer (excitation at 620 nm, emission at 680 nm).

-

Quantify the amount of extravasated dye by comparing it to a standard curve of Evans blue in formamide.

TUNEL Assay for Apoptosis in Cultured Neurons

Objective: To detect and quantify apoptotic cell death in primary neuronal cultures exposed to MSG.

Materials:

-

Primary neuronal cultures on coverslips

-

MSG solution

-

4% Paraformaldehyde

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTP)

-

Fluorescence microscope

Protocol:

-

Treat the primary neuronal cultures with various concentrations of MSG for the desired duration.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

-

Wash the cells with PBS.

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides with an antifade mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize and quantify the TUNEL-positive (apoptotic) cells using a fluorescence microscope.

Conclusion

The evidence presented in this technical guide indicates that monosodium glutamate, particularly at high concentrations, can induce neurotoxic effects on the central nervous system. The primary mechanism of this toxicity is excitotoxicity mediated by the overstimulation of glutamate receptors, leading to a cascade of events including excessive calcium influx, oxidative stress, and ultimately, apoptosis. Furthermore, studies suggest that MSG can compromise the integrity of the blood-brain barrier, potentially exacerbating its neurotoxic effects. The detailed experimental protocols and quantitative data provided herein are intended to facilitate further research in this area and aid in the development of strategies to mitigate potential risks associated with high levels of glutamate in the CNS.

References

- 1. Effect of Monosodium Glutamate on Behavioral Phenotypes, Biomarkers of Oxidative Stress in Brain Tissues and Liver Enzymes in Mice [scirp.org]

- 2. mdpi.com [mdpi.com]

- 3. Monosodium Glutamate Even at Low Dose May Affect Oxidative Stress, Inflammation and Neurodegeneration in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Is L-Glutamate Toxic to Neurons and Thereby Contributes to Neuronal Loss and Neurodegeneration? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

Exploratory studies on the genotoxic potential of monosodium glutamate

An In-depth Technical Guide on Exploratory Studies of the Genotoxic Potential of Monosodium Glutamate

Introduction

Monosodium Glutamate (MSG), the sodium salt of the non-essential amino acid glutamic acid, is one of the most widely used food additives globally, prized for its ability to impart an "umami" or savory flavor.[1] While regulatory bodies generally recognize MSG as safe for consumption, its long-term effects and potential for toxicity remain a subject of scientific debate. A significant area of concern revolves around its genotoxic potential—the capacity to damage the genetic material (DNA) within cells.[1][2] Such damage, if not repaired, can lead to mutations and chromosomal aberrations, which are implicated in the pathogenesis of various diseases, including cancer.[1][3]

This technical guide provides a comprehensive overview of the exploratory studies conducted to evaluate the genotoxicity of MSG. It summarizes key quantitative data, details the experimental protocols used in pivotal studies, and illustrates the proposed mechanisms and workflows through standardized diagrams. The content is intended for researchers, scientists, and drug development professionals engaged in toxicology and food safety assessment.

Proposed Mechanisms of Monosodium Glutamate Genotoxicity

The primary mechanism by which MSG is proposed to exert genotoxic effects is through the induction of oxidative stress. Excessive intake of MSG can lead to an overproduction of Reactive Oxygen Species (ROS), highly reactive molecules that can overwhelm the cell's antioxidant defense systems. This imbalance results in oxidative damage to critical cellular components, including DNA.

Key mechanistic steps implicated in MSG genotoxicity include:

-

Induction of Oxidative Stress : Excessive glutamate metabolism can be a source of ROS, leading to functional damage to cellular DNA. This is often evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased levels of endogenous antioxidants like glutathione (GSH).

-

Direct DNA Damage : ROS can cause various forms of DNA damage, including single and double-strand breaks, base modifications, and the formation of DNA adducts.

-

Chromosomal Alterations : Unrepaired DNA damage can manifest as larger-scale chromosomal aberrations, such as breaks, deletions, rings, and fusions.

-

Apoptosis and Gene Regulation : MSG has been shown to trigger apoptosis (programmed cell death) in certain cell types, which can be a consequence of extensive DNA damage. It may also alter the expression of key genes involved in cell cycle control and tumor suppression, such as p53.

The following diagram illustrates the proposed signaling pathway for MSG-induced genotoxicity.

Caption: Proposed pathway of MSG-induced genotoxicity.

In Vitro Genotoxicity Studies

In vitro assays using cultured cells are fundamental for screening the genotoxic potential of chemical compounds. Several studies have investigated the effects of MSG on human and animal cells.

Data Presentation: In Vitro Studies

The following table summarizes quantitative data from key in vitro studies on MSG.

| Study (Reference) | Test System | MSG Concentration(s) | Endpoint Assessed | Key Quantitative Results |

| Ataseven et al. (2016) | Human Peripheral Blood Lymphocytes | 250, 500, 1000, 2000, 4000, 8000 µg/mL | Chromosome Aberrations (CAs), Sister Chromatid Exchanges (SCEs), Micronuclei (MN), Comet Assay | Dose-dependent, significant increases in CAs, SCEs, and MN frequencies at all concentrations. All concentrations induced DNA damage in the comet assay. |

| Takumi et al. (2019) | Chinese Hamster Lung (CHL/IU) Cells | Up to 10 mmol/L (1.9 mg/mL) | Chromosome Aberrations (CAs) | No induction of chromosomal aberrations compared to vehicle controls. |

| Takumi et al. (2019) | Human Peripheral Blood Lymphocytes | Up to 10 mmol/L (1871 µg/mL) | Micronucleus (MN) Test | Not clastogenic or aneugenic; did not induce micronuclei. |

| Takumi et al. (2019) | Mouse Lymphoma L5178Y cells | Up to 10 mmol/L (1.9 mg/mL) | Mouse Lymphoma Assay (tk gene mutation) | Did not induce gene mutations. |

| Takumi et al. (2019) | S. typhimurium & E. coli | Up to 5000 µ g/plate | Bacterial Reverse Mutation Test (Ames Test) | Did not cause mutagenicity in any bacterial strain. |

Note: The conflicting results, particularly between Ataseven et al. and Takumi et al., highlight the ongoing controversy. The studies by Takumi et al. were noted to be performed under Good Laboratory Practice (GLP) and according to OECD guidelines, which may account for the different outcomes.

Experimental Protocols

The following diagram and description outline a typical workflow for an in vitro chromosomal aberration test.

Caption: General workflow for an in vitro genotoxicity assay.

Methodology: In Vitro Chromosome Aberration Test

-

Cell Culture : Primary human peripheral blood lymphocytes (HPBL) or a suitable cell line like Chinese Hamster Ovary (CHO) cells are cultured in appropriate media.

-

Treatment : Cell cultures are treated with various concentrations of MSG. Parallel cultures are treated with a negative (vehicle) control and a positive control (a known genotoxin). For assays evaluating metabolic activation, a set of cultures is co-treated with an S9 fraction, typically derived from rat liver homogenate.

-

Incubation : Cultures are incubated for a short period (e.g., 3-4 hours) with MSG ± S9 mix, or for a longer period (e.g., 21-24 hours) without S9.

-

Cell Harvest : A mitotic inhibitor (e.g., colcemid) is added to the culture to arrest cells in the metaphase stage of cell division.

-

Slide Preparation : Cells are harvested, subjected to a hypotonic solution to swell the cells and disperse the chromosomes, fixed (e.g., with methanol:acetic acid), dropped onto microscope slides, and stained (e.g., with Giemsa).

-

Scoring : A predetermined number of metaphase spreads (e.g., 100-200) per concentration are analyzed under a microscope for structural chromosomal abnormalities, such as chromatid and chromosome gaps, breaks, deletions, and exchanges.

-

Data Analysis : The frequency of aberrant cells and the number of aberrations per cell are calculated. Statistical tests are used to determine if there is a significant, dose-dependent increase in aberrations compared to the negative control.

In Vivo Genotoxicity Studies

In vivo studies in animal models are crucial for understanding the potential genotoxic effects of a substance in a whole biological system, accounting for metabolic and pharmacokinetic processes. The rodent bone marrow micronucleus test is a widely used and regulatory-accepted assay.

Data Presentation: In Vivo Studies

The following table summarizes quantitative data from key in vivo studies on MSG.

| Study (Reference) | Test System | MSG Dose(s) & Route | Endpoint Assessed | Key Quantitative Results |

| Khandige et al. | Albino Mice | 250, 455, 500, 1000 mg/kg; Oral | Chromosome Aberrations (CAs) & Mitotic Index (MI) in Bone Marrow | Dose-dependent increase in CAs. 1000 mg/kg dose showed a time-dependent increase in aberrations. Significant decrease in MI at all doses. |

| Khandige et al. | Albino Mice | 250, 455, 500, 1000 mg/kg; Oral | Micronucleus (MN) Test in Bone Marrow | Higher doses (500 & 1000 mg/kg) showed a statistically significant, dose-dependent increase in micronuclei compared to control. |

| Farombi & Onyema (2006) | Rats | 4 mg/g (4000 mg/kg); Intraperitoneal | Micronucleated Polychromatic Erythrocytes (MNPCEs) | Significant (P < 0.01) induction in the formation of MNPCEs. |

| Takumi et al. (2019) | Rats | Up to 2000 mg/kg; Gavage | Micronucleus (MN) Test in Bone Marrow | Did not induce micronuclei in erythrocytes of rats when compared with vehicle controls. |

Experimental Protocols

The following diagram and description outline a typical workflow for an in vivo micronucleus test.

Caption: General workflow for an in vivo micronucleus test.

Methodology: In Vivo Bone Marrow Micronucleus Test

-

Animal Dosing : Typically, mice or rats are used. Animals are dosed with MSG, usually via oral gavage, at multiple dose levels. A vehicle control group and a positive control group (treated with a known clastogen like cyclophosphamide) are included.

-

Bone Marrow Collection : At specific time points after dosing (commonly 24 and 48 hours), animals are euthanized. The bone marrow is flushed from the femurs or tibias into a centrifuge tube containing fetal bovine serum.

-

Slide Preparation : The bone marrow cells are pelleted by centrifugation, and the pellet is used to make smears on clean microscope slides.

-

Staining : The slides are air-dried and stained with a dye (e.g., Giemsa, acridine orange) that allows for the differentiation of polychromatic erythrocytes (PCEs, immature red blood cells) and normochromatic erythrocytes (NCEs, mature red blood cells).

-

Scoring : Under a microscope, the frequency of micronucleated PCEs (MNPCEs) is determined by scoring a large number of PCEs (e.g., 2000 per animal). Micronuclei are small, nucleus-like bodies in the cytoplasm of erythrocytes, representing chromosome fragments or whole chromosomes left behind during cell division.

-

Cytotoxicity Assessment : The ratio of PCEs to NCEs (PCE/NCE ratio) is calculated as an indicator of bone marrow cytotoxicity. A significant decrease in this ratio suggests that the test substance is toxic to the bone marrow cells.

-

Data Analysis : Statistical methods are employed to assess whether MSG treatment resulted in a significant, dose-related increase in the frequency of MNPCEs compared to the vehicle control group.

Interrelation of Genotoxicity Endpoints

The various endpoints measured in genotoxicity studies are mechanistically linked. Initial DNA damage, if not properly repaired, can lead to more severe and heritable chromosomal damage.

Caption: Relationship between genotoxicity endpoints.

Conclusion

The genotoxic potential of monosodium glutamate remains a complex and controversial topic. A review of the available literature indicates that some in vitro and in vivo studies have demonstrated that MSG can induce DNA damage, chromosomal aberrations, and micronuclei formation, particularly at high concentrations. The primary proposed mechanism is the induction of oxidative stress, leading to damage of cellular macromolecules, including DNA.

However, other well-conducted studies, performed under stringent GLP conditions and following OECD guidelines, have found no evidence of mutagenic or genotoxic activity. These discrepancies may be attributed to differences in experimental design, test systems, concentration ranges, and the purity of the test compound.

For drug development professionals and researchers, this highlights the critical importance of robust study design, adherence to international testing guidelines, and careful interpretation of data within the context of dose and relevance to human exposure. While some evidence suggests a potential for genotoxicity, particularly at exposure levels far exceeding typical dietary intake, the data are not uniformly consistent. Further research is warranted to fully elucidate the risk, if any, posed by MSG consumption to human genetic integrity.

References

An In-depth Technical Guide on the Biochemical Properties and Stability of Monosodium 2-Oxoglutarate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monosodium 2-oxoglutarate, the monosodium salt of 2-oxoglutaric acid (alpha-ketoglutaric acid), is a pivotal intermediate in cellular metabolism. It lies at the intersection of the tricarboxylic acid (TCA) cycle and nitrogen metabolism, serving as a crucial link between carbon and nitrogen pathways.[1] Its role extends beyond bioenergetics, as it functions as a master regulator metabolite, influencing a wide array of cellular processes, including amino acid synthesis, nitrogen transport, and epigenetic regulation through its function as a co-substrate for 2-oxoglutarate-dependent dioxygenases. This technical guide provides a comprehensive overview of the biochemical properties, stability, and key biological roles of monosodium 2-oxoglutarate. Detailed experimental protocols for its characterization and stability assessment are also presented to support research and development activities.

Biochemical Properties

Monosodium 2-oxoglutarate is a white crystalline solid. Its fundamental biochemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅NaO₅ | [2] |

| Molecular Weight | 168.08 g/mol | [2] |

| Appearance | White to slightly yellow crystalline powder | |

| Solubility | Soluble in water | |

| pKa of 2-Oxoglutaric Acid | 2.47 (at 25°C) | |

| Melting Point of 2-Oxoglutaric Acid | 113-115 °C |

Stability Profile

The stability of monosodium 2-oxoglutarate is a critical parameter for its application in research and potential therapeutic development. In aqueous solutions, its stability is influenced by temperature, pH, and light exposure.

-

Thermal Stability : 2-Oxoglutaric acid is relatively stable under normal physiological conditions. However, it can undergo decomposition at elevated temperatures, which may involve decarboxylation.[1]

-

pH-Dependent Metabolism : The metabolism of 2-oxoglutarate by mitochondria is influenced by pH. Acidic conditions tend to stimulate its metabolism, whereas alkaline conditions have the opposite effect.[3]

-

Photostability : Exposure to UV light can lead to the photolysis of 2-oxoglutaric acid, resulting in the generation of new products.

-

Radiation Stability : 2-Oxoglutaric acid is susceptible to degradation by gamma radiation, with succinic acid being a major radiolytic product.

Involvement in Biological Pathways

Monosodium 2-oxoglutarate is a central node in cellular metabolism, primarily through its involvement in the Tricarboxylic Acid (TCA) Cycle and as a co-substrate for a large family of enzymes known as 2-oxoglutarate-dependent dioxygenases.

Tricarboxylic Acid (TCA) Cycle